TSHR Antagonistic Potency vs. ML224 (NCGC00242364)
This compound exhibits substantially higher TSHR antagonistic potency compared to the widely used reference antagonist ML224. It inhibits rat TSHR with an IC50 of 39 nM, versus ML224's IC50 of 2,100 nM, representing an approximately 54‑fold improvement in potency [1]. The human TSHR IC50 of 82 nM further confirms its nanomolar activity [1].
| Evidence Dimension | TSHR antagonistic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 39 nM (rat TSHR); IC50 = 82 nM (human TSHR) |
| Comparator Or Baseline | ML224 (NCGC00242364): IC50 = 2,100 nM (human TSHR) |
| Quantified Difference | ~54‑fold greater potency vs. ML224 (rat TSHR); ~26‑fold vs. ML224 (human TSHR) |
| Conditions | Rat FRTL-5 cell cAMP assay (2 h, Eu‑cAMP TR‑FRET); human TSHR expressed in HEK293 cells (2 h, Eu‑cAMP TR‑FRET) |
Why This Matters
Higher potency at TSHR allows the use of lower compound concentrations, reducing the likelihood of off‑target effects and conserving valuable material in high‑throughput screening.
- [1] BindingDB BDBM50614116, ChEMBL CHEMBL5285143. Affinity data for tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 View Source
